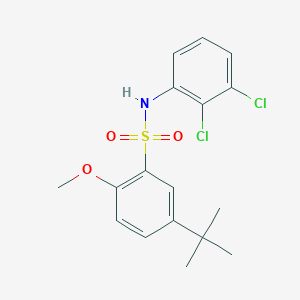
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative commonly used in scientific research. It is known for its ability to inhibit chloride channels and transporters, making it a valuable tool in the study of various physiological processes.
Mécanisme D'action
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide works by inhibiting the function of chloride channels and transporters. It binds to the channels and transporters, preventing chloride ions from passing through. This inhibition can have various effects on physiological processes, depending on the specific channel or transporter being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide depend on the specific channels and transporters being targeted. For example, the inhibition of chloride channels can lead to changes in cell volume, pH, and membrane potential. Inhibition of chloride transporters can affect the transport of other ions, such as sodium and potassium, and can lead to changes in intracellular ion concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively target chloride channels and transporters. This allows researchers to investigate the specific role of these channels and transporters in physiological processes. However, one limitation of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are many future directions for the use of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in scientific research. Some potential areas of investigation include the role of chloride channels and transporters in cancer, the effects of chloride transporters on neuronal excitability, and the development of new therapies for diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide.
Méthodes De Synthèse
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine and 2,3-dichlorophenylamine. Other methods involve the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine followed by the reaction with 2,3-dichlorophenylamine.
Applications De Recherche Scientifique
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is widely used in scientific research, particularly in the study of chloride channels and transporters. It has been used to investigate the role of chloride channels in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide has also been used to study the effects of chloride transporters in diseases such as cystic fibrosis and epilepsy.
Propriétés
Nom du produit |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H19Cl2NO3S |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-17(2,3)11-8-9-14(23-4)15(10-11)24(21,22)20-13-7-5-6-12(18)16(13)19/h5-10,20H,1-4H3 |
Clé InChI |
OICOFAVPTWFKGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)

![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)


